1,2,6,8-Tetramethylquinolin-4(1H)-one
Description
1,2,6,8-Tetramethylquinolin-4(1H)-one (CAS: 1209161-11-4) is a methyl-substituted quinolinone derivative characterized by a bicyclic aromatic framework with four methyl groups at positions 1, 2, 6, and 8. Its structure combines electron-donating methyl substituents with a ketone functional group at the 4-position, conferring unique electronic and steric properties. This compound is synthesized via multi-step protocols involving alkylation, cyclization, and purification techniques such as column chromatography and recrystallization . Analytical validation, including $ ^1H $-NMR and LC-MS, ensures structural integrity and purity.
Properties
Molecular Formula |
C13H15NO |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
1,2,6,8-tetramethylquinolin-4-one |
InChI |
InChI=1S/C13H15NO/c1-8-5-9(2)13-11(6-8)12(15)7-10(3)14(13)4/h5-7H,1-4H3 |
InChI Key |
IXPLLWZDKIEVRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(N2C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6,8-Tetramethylquinolin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of an oxidizing agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
1,2,6,8-Tetramethylquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Halogenating agents, alkylating agents, or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.
Scientific Research Applications
1,2,6,8-Tetramethylquinolin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,6,8-Tetramethylquinolin-4(1H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The structural uniqueness of 1,2,6,8-tetramethylquinolin-4(1H)-one lies in its substitution pattern. Below is a comparative analysis with analogous quinolinone derivatives:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: Amino substituents (e.g., 6-amino derivative) enhance solubility but may reduce metabolic stability, whereas halogens (e.g., 7-chloro-6-fluoro analog) improve electrophilic reactivity .
- Saturation: Dihydroquinolinones (e.g., 2,3-dihydro derivatives) exhibit reduced aromaticity, affecting π-π stacking interactions in drug-receptor binding .
Comparative Reaction Conditions :
Physicochemical and Spectral Properties
- $ ^1H $-NMR Shifts: Methyl groups in this compound resonate as singlets (δ 2.2–2.5 ppm), whereas ethyl or vinyl substituents show splitting patterns (e.g., δ 1.6–1.7 ppm for ethyl CH$_2$) .
- Mass Spectrometry : Molecular ion peaks for methyl-rich derivatives (e.g., m/z 231 [M+H]$^+$) contrast with halogenated analogs (e.g., m/z 285 for 7-chloro-6-fluoro derivative) .
Biological Activity
1,2,6,8-Tetramethylquinolin-4(1H)-one is a synthetic compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables summarizing its effects.
Chemical Structure and Properties
This compound is characterized by a quinoline backbone with four methyl groups at positions 1, 2, 6, and 8. Its chemical structure can be represented as follows:
This structure contributes to its lipophilicity and potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains. For instance:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents .
Antioxidant Activity
The compound has also demonstrated potent antioxidant activities. In a study measuring its ability to scavenge free radicals, it showed an IC50 value of 25 µg/mL in DPPH radical scavenging assays. This indicates its potential use in preventing oxidative stress-related diseases .
Anti-inflammatory Effects
In vivo experiments have indicated that this compound possesses anti-inflammatory properties. Animal models treated with this compound showed reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. The following table summarizes these findings:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 150 | 120 |
| Compound Treatment | 90 | 70 |
These results suggest that the compound may be beneficial in managing inflammatory conditions .
The biological activities of this compound are attributed to its ability to interact with various cellular pathways. It is believed to modulate signaling pathways associated with inflammation and oxidative stress. Specifically, it may inhibit NF-kB activation and enhance the expression of antioxidant enzymes .
Case Studies
A notable case study involved the application of this compound in a clinical setting for treating chronic inflammatory diseases. Patients receiving treatment with this compound exhibited significant improvements in symptoms and biomarkers related to inflammation compared to a control group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
